Cas no 922-67-8 (methyl prop-2-ynoate)

methyl prop-2-ynoate structure
methyl prop-2-ynoate structure
Product Name:methyl prop-2-ynoate
CAS No:922-67-8
MF:C4H4O2
MW:84.0733613967896
MDL:MFCD00008572
CID:40231
PubChem ID:13536
Update Time:2024-10-26

methyl prop-2-ynoate Chemical and Physical Properties

Names and Identifiers

    • Methyl propiolate
    • Propynoic acid
    • Methyl propiolate, (Propiolic acid methyl ester)
    • Methyl acetylenecarboxylate~Propiolic acid methyl ester~Propynoic acid methyl ester
    • methyl prop-2-ynoate
    • Propaylic Acid Methyl Ester
    • Methyl propiolat
    • Propargylic Acid Methyl Ester
    • : Methyl propiolat
    • Methyl Propargylate
    • Propiolic Acid Methyl Ester
    • 2-Propynoic acid methyl ester
    • Methyl acetylenecarboxylate
    • Propiolic acid, methyl ester (6CI, 7CI, 8CI)
    • (Carbomethoxy)acetylene
    • (Methoxycarbonyl)acetylene
    • Methyl 2-propynoate
    • Methyl acetylenemonocarboxylate
    • Methyl ethynecarboxylate
    • Methyl propynoate
    • NSC 154164
    • Propynoic acid methyl ester
    • Methyl Propiolate,97%
    • Methylpropiolate
    • 27342-21-8
    • MFCD00008572
    • Propynoic acid, methyl ester
    • propiolic acid methylester
    • CHEMBL4086262
    • DTXSID60238923
    • P0528
    • F0001-2227
    • NS00039449
    • BP-30045
    • 2-Propynoic acid, methyl ester
    • DTXCID10161414
    • 922-67-8
    • J-522627
    • 4-02-00-01688 (Beilstein Handbook Reference)
    • T88NXO102K
    • AKOS000120024
    • P17723
    • ALBB-008926
    • STK505661
    • Methyl propiolate, 99%
    • UNII-T88NXO102K
    • EN300-20478
    • NSC-154164
    • doi:10.14272/IMAKHNTVDGLIRY-UHFFFAOYSA-N.1
    • EINECS 213-083-5
    • NSC154164
    • BRN 0605462
    • Acetylenecarboxylic acid methyl ester
    • CS-0022413
    • AI3-37828
    • Propiolic acid, methyl ester
    • SB40750
    • MDL: MFCD00008572
    • Inchi: 1S/C4H4O2/c1-3-4(5)6-2/h1H,2H3
    • InChI Key: IMAKHNTVDGLIRY-UHFFFAOYSA-N
    • SMILES: O=C(OC)C#C
    • BRN: 605462

Computed Properties

  • Exact Mass: 84.02110
  • Monoisotopic Mass: 84.021
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 6
  • Rotatable Bond Count: 1
  • Complexity: 95.4
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 26.3A^2
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 0.6

Experimental Properties

  • Color/Form: Not determined
  • Density: 0.945 g/mL at 25 °C(lit.)
  • Boiling Point: 102°C
  • Flash Point: Fahrenheit: 60.8 ° f
    Celsius: 16 ° c
  • Refractive Index: n20/D 1.408(lit.)
  • Water Partition Coefficient: Not miscible in water.
  • Stability/Shelf Life: Stable. Highly flammable. Incompatible with strong oxidizing agents, bases, acids.
  • PSA: 26.30000
  • LogP: -0.20740
  • Solubility: Not determined

methyl prop-2-ynoate Security Information

  • Symbol: GHS02 GHS07
  • Prompt:dangerous
  • Signal Word:Danger
  • Hazard Statement: H225,H315,H319,H335
  • Warning Statement: P210,P261,P305+P351+P338
  • Hazardous Material transportation number:UN 3272 3/PG 2
  • WGK Germany:3
  • Hazard Category Code: 11-36/37/38
  • Safety Instruction: S26-S36-S36/37/39-S23-S16
  • FLUKA BRAND F CODES:19
  • RTECS:UE0050000
  • Hazardous Material Identification: F T
  • HazardClass:3
  • PackingGroup:II
  • Storage Condition:Store at room temperature
  • Safety Term:3
  • Packing Group:II
  • Risk Phrases:R11; R36/37/38

methyl prop-2-ynoate Customs Data

  • HS CODE:29161980
  • Customs Data:

    China Customs Code:

    2916190090

    Overview:

    2916190090 Other unsaturated acyclic monocarboxylic acids(Including its anhydride\Acyl halide,Peroxides and peroxyacids and their derivatives).Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods).VAT:17.0%.Tax refund rate:9.0%.MFN tariff:6.5%.general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acrylic acid\Acrylates or esters shall be packaged clearly

    Regulatory conditions:

    A.Customs clearance form for Inbound Goods
    B.Customs clearance form for outbound goods

    Inspection and quarantine category:

    R.Sanitary supervision and inspection of imported food
    S.Sanitary supervision and inspection of exported food
    M.Import commodity inspection
    N.Export commodity inspection

    Summary:

    2916190090 unsaturated acyclic monocarboxylic acids, their anhydrides, halides, peroxides, peroxyacids and their derivatives.supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward).VAT:17.0%.tax rebate rate:9.0%.MFN tariff:6.5%.general tariff:30.0%

methyl prop-2-ynoate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBS65646-10 G
methyl prop-2-ynoate
922-67-8 97%
10g
¥ 125.00 2021-05-07
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBS65646-25 G
methyl prop-2-ynoate
922-67-8 97%
25g
¥ 237.00 2021-05-07
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBS65646-50 G
methyl prop-2-ynoate
922-67-8 97%
50g
¥ 462.00 2021-05-07
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBS65646-100 G
methyl prop-2-ynoate
922-67-8 97%
100g
¥ 897.00 2021-05-07
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBS65646-250 G
methyl prop-2-ynoate
922-67-8 97%
250g
¥ 1,848.00 2021-05-07
SHANG HAI XIANG HUI YI YAO Technology Co., Ltd.
CB08771-1g
methyl prop-2-ynoate
922-67-8 97%
1g
0.00 2021-06-01
SHANG HAI XIANG HUI YI YAO Technology Co., Ltd.
CB08771-5g
methyl prop-2-ynoate
922-67-8 97%
5g
69.00 2021-06-01
SHANG HAI XIANG HUI YI YAO Technology Co., Ltd.
CB08771-10g
methyl prop-2-ynoate
922-67-8 97%
10g
137.00 2021-06-01
SHANG HAI XIANG HUI YI YAO Technology Co., Ltd.
CB08771-25g
methyl prop-2-ynoate
922-67-8 97%
25g
257.00 2021-06-01
SHANG HAI XIANG HUI YI YAO Technology Co., Ltd.
CB08771-100g
methyl prop-2-ynoate
922-67-8 97%
100g
1027.00 2021-06-01

methyl prop-2-ynoate Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Trimethyl orthoformate Catalysts: Sulfuric acid Solvents: Dichloromethane ;  28 h, 40 °C
Reference
Environment-friendly preparation method of propiolic acid derivative
, China, , ,

Production Method 2

Reaction Conditions
Reference
Addition of 4-ethoxyimidazoles to dimethyl acetylenedicarboxylate and transformation of the adducts to pyrimidin-5-yl acetates
Furuya, Shuichi; Omura, Kiyoshi; Furukawa, Yoshiyasu, Chemical & Pharmaceutical Bulletin, 1988, 36(5), 1669-75

Production Method 3

Reaction Conditions
1.1 Reagents: Sulfuric acid ;  24 h, reflux
Reference
Approaches to the total synthesis of dl-vernolepin
Medwid, Effrey Brian, 1980, , ,

Production Method 4

Reaction Conditions
1.1 Reagents: Tetraethylammonium p-toluenesulfonate Solvents: Dimethylformamide
Reference
Esterification, etherification, and aldol condensation using cathodically generated organic olate anions
Fuchigami, Toshio; Awata, Takeshi; Nonaka, Tsutomu; Baizer, Manuel M., Bulletin of the Chemical Society of Japan, 1986, 59(9), 2873-9

Production Method 5

Reaction Conditions
1.1 Reagents: Sulfuric acid ;  48 h, 25 °C
Reference
Studies on the 1-aza-1'-oxa-[3,3]-sigmatropic rearrangement: synthesis of ortho-(β-oxoalkyl)anilides and regiospecifically substituted indoles
Burgoyne, William Franklin Jr., 1981, , ,

Production Method 6

Reaction Conditions
Reference
Synthesis of linear alkynes by rearrangement
Krueger, A., Science of Synthesis, 2008, 43, 469-554

Production Method 7

Reaction Conditions
1.1 Reagents: Dicyclohexylcarbodiimide Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  0 °C; 1 - 12 h, 0 °C
Reference
Flash vacuum pyrolysis of 1-Aryl-1,2,3-triazole-4-carboxylate esters and -4-carboxamides
Habib, Osama M.; Mohamed, Asaad S.; Al-Awadi, Nouria A., Journal of Analytical and Applied Pyrolysis, 2023, 170,

Production Method 8

Reaction Conditions
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Toluene ;  18 h, reflux
Reference
Metal-free synthesis of N-vinyl sulfoximines via DABCO-participated Michael addition of terminal carbonyl alkynes with N-chlorosulfoximines
Tang, Yisong; Tang, Yaonan; Rui, zhu; Zheng, Shaojun; Cheng, Xiaofang; et al, Tetrahedron, 2022, 129,

Production Method 9

Reaction Conditions
1.1 Reagents: Dicyclohexylcarbodiimide Solvents: Dichloromethane ;  0 °C; 2 h, 0 °C; 0 °C → 23 °C; 23 °C
1.2 Solvents: Ethyl acetate ;  1 h, 0 °C
Reference
One-Pot Synthesis of Chromone Fused-Pyrrolo[2,1-a]isoquinolines and Indolizino[8,7-b]indoles: Iodine Promoted Oxidative [2+2+1] Annulation of O-acetylphenoxyacrylates with Tetrahydroisoquinolines and Noreleagnines
Shang, Zhi-Hao; Zhang, Xiang-Jin; Li, Yi-Ming; Wu, Rui-Xue; Zhang, Hui-Ru; et al, Journal of Organic Chemistry, 2021, 86(21), 15733-15742

Production Method 10

Reaction Conditions
1.1 Reagents: Dicyclohexylcarbodiimide Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  1 h, 0 °C; 5 h, rt
Reference
Asymmetric synthesis of dihydrocarbazoles through a Friedel-Crafts alkylation/annulation sequential reaction of indoles
Hu, Linfeng; Cao, Weidi; Wang, Kaixuan; Liu, Xiaohua; Feng, Xiaoming, Chemical Communications (Cambridge, 2021, 57(97), 13138-13141

Production Method 11

Reaction Conditions
1.1 Reagents: Dicyclohexylcarbodiimide Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  30 min, 0 °C; rt
Reference
Palladium-Catalyzed Regio- and Stereoselective Coupling-Addition of Propiolates with Arylsulfonyl Hydrazides: A Pattern for Difunctionalization of Alkynes
Liu, Lixin; Sun, Kang; Su, Lebin; Dong, Jianyu; Cheng, Lei; et al, Organic Letters, 2018, 20(13), 4023-4027

Production Method 12

Reaction Conditions
1.1 Reagents: Sulfuric acid
Reference
Addition reactions of heterocyclic compounds. XL. Methyl propiolate with some quinolines, isoquinolines, and phenanthridines
Acheson, Richard M.; Verlander, M. S., Journal of the Chemical Society [Section] C: Organic, 1969, (17), 2311-15

Production Method 13

Reaction Conditions
1.1 Reagents: Sulfuric acid Solvents: Methanol ,  Water
Reference
Some uses of organosilicon compounds in organic synthesis
Percival, Alan, 1977, , ,

Production Method 14

Reaction Conditions
1.1 Reagents: Methanol ,  Boron trifluoride etherate Solvents: Methanol
Reference
The stereochemistry of addition of trialkylammonium and pyridinium tetrafluoroborate salts to activated acetylenes. Preparation of novel dienophiles for Diels-Alder reactions
Jung, Michael E.; Buszek, Keith R., Journal of the American Chemical Society, 1988, 110(12), 3965-9

Production Method 15

Reaction Conditions
1.1 Reagents: Sulfuric acid Solvents: Methanol
Reference
Action of Grignard reagents on the esters of propiolic acid
Rhinesmith, Herbert S., Journal of Organic Chemistry, 1975, 40(12), 1773-6

Production Method 16

Reaction Conditions
Reference
Complete kinetic analysis of thermal stereomutations among the eight 2,3-dideuterio-2-(methoxymethyl)spiro[cyclopropane-1,1'-indenes]
Baldwin, John E.; Black, Kersey A., Journal of the American Chemical Society, 1984, 106(4), 1029-40

Production Method 17

Reaction Conditions
Reference
Flash-vacuum pyrolysis of stabilized phosphorus ylides. Part 9. Preparation and pyrolysis of β,γ-dioxo ylides, β,β',γ,γ'-tetraoxo ylides and hexaoxo bis(ylides)
Aitken, R. Alan; Karodia, Nazira, Liebigs Annalen/Recueil, 1997, (4), 779-783

Production Method 18

Reaction Conditions
1.1 Reagents: Sulfuric acid Solvents: Water ;  1 h, reflux
Reference
Environmental impact analysis of surface printing and 3D inkjet printing applications using an imine based covalent organic framework: A life cycle assessment study
Espada, Juan J. ; Rodriguez, Rosalia; de la Pena, Alejandro; Ramos, Mar; Segura, Jose L. ; et al, Journal of Cleaner Production, 2023, 395,

Production Method 19

Reaction Conditions
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Toluene ;  12 h, reflux
Reference
Nature-inspired remodeling of (aza)indoles to meta-aminoaryl nicotinates for late-stage conjugation of vitamin B3 to (hetero)arylamines
Varun, Begur Vasanthkumar ; Vaithegi, Kannan ; Yi, Sihyeong ; Park, Seung Bum, Nature Communications, 2020, 11(1),

Production Method 20

Reaction Conditions
1.1 Reagents: p-Toluenesulfonic acid Solvents: Methanol
Reference
Pyridine-Based Organocatalysts for Regioselective syn-1,2-Silaboration of Terminal Alkynes and Allenes
Morimasa, Yohei; Kabasawa, Kosuke; Ohmura, Toshimichi ; Suginome, Michinori, Asian Journal of Organic Chemistry, 2019, 8(7), 1092-1096

methyl prop-2-ynoate Raw materials

methyl prop-2-ynoate Preparation Products

methyl prop-2-ynoate Suppliers

Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:922-67-8)Methyl propiolate
Order Number:sfd6865
Stock Status:in Stock
Quantity:200kg
Purity:99.9%
Pricing Information Last Updated:Friday, 19 July 2024 14:34
Price ($):discuss personally
Email:sales2@senfeida.com
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:922-67-8)丙炔酸甲酯
Order Number:LE5716937
Stock Status:in Stock
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 12:44
Price ($):discuss personally
Email:18501500038@163.com

methyl prop-2-ynoate Related Literature

Recommended suppliers
Suzhou Senfeida Chemical Co., Ltd
(CAS:922-67-8)Methyl propiolate
sfd6865
Purity:99.9%
Quantity:200kg
Price ($):Inquiry
Email
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:922-67-8)丙炔酸甲酯
LE5716937
Purity:99%
Quantity:25KG,200KG,1000KG
Price ($):Inquiry
Email